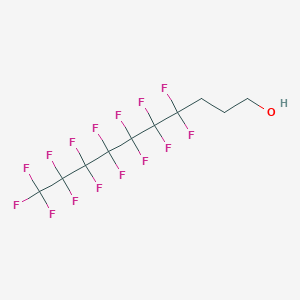

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol

Description

Overview of Fluorinated Alcohols in Contemporary Chemical Research

Fluorinated alcohols are a class of organic compounds that have garnered considerable attention in modern chemical research due to their distinct properties. alfa-chemistry.com These characteristics include high polarity, strong hydrogen bonding capabilities, and low nucleophilicity, which make them valuable in a range of applications. alfa-chemistry.comresearchgate.net They are frequently employed as solvents in organic synthesis to facilitate chemical reactions, with some estimates suggesting that over 70% of pharmaceutical companies utilize them in their production processes. ontosight.ai

In addition to their role as solvents, fluorinated alcohols are crucial intermediates in the synthesis of fluorine-containing pharmaceuticals, such as anesthetics and antirheumatic drugs. alfa-chemistry.com Their unique attributes also lend themselves to materials science and nanotechnology, where they are used to create innovative materials with specialized properties, like superhydrophobic surfaces for self-cleaning coatings. ontosight.ai The versatility of fluorinated alcohols continues to drive research into their potential applications across various scientific and industrial fields. researchgate.net

Classification and Nomenclature of Fluorotelomer Alcohols

Fluorotelomer alcohols (FTOHs) are a specific class of fluorinated alcohols characterized by a perfluorinated carbon chain attached to a non-fluorinated ethyl or larger alcohol group. wikipedia.org The nomenclature for these compounds follows a systematic convention that denotes the number of fluorinated and non-fluorinated carbon atoms. wikiwand.com

The general structure for FTOHs is F(CF₂)nCH₂CH₂OH, where 'n' is typically an even number. wikiwand.com The naming convention is represented as "X:2 FTOH," where 'X' signifies the number of fluorinated carbons and '2' indicates the two-carbon ethyl group. researchgate.net For instance, 8:2 FTOH has eight fluorinated carbons and a two-carbon alcohol moiety. wikiwand.com This standardized naming system allows for clear identification and classification of the various FTOHs used in research and industry.

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is commonly known by its shorthand nomenclature, 8:2 FTOH. wikipedia.org This name precisely describes its molecular structure: an eight-carbon perfluorinated chain (C₈F₁₇) attached to a two-carbon ethyl alcohol group (-CH₂CH₂OH). wikiwand.com The "8:2" designation clearly communicates that the molecule consists of eight fully fluorinated carbon atoms followed by a two-carbon non-fluorinated segment terminating in a hydroxyl group. researchgate.net This structure imparts both hydrophobic and oleophobic (oil-repelling) properties, while the alcohol functional group provides a site for chemical reactivity. acs.org

Historical Context of Poly- and Perfluoroalkyl Substances (PFAS) Research

The study of Per- and Polyfluoroalkyl Substances (PFAS) dates back to the 1930s and 1940s with the synthesis of the first of these compounds. ontosight.ai By the 1950s, the unique properties of PFAS, such as their resistance to heat, water, and oil, led to their widespread use in numerous industrial and consumer products, including non-stick cookware and firefighting foams. ontosight.ai

Concerns about the environmental and health impacts of PFAS began to emerge in the 1960s and 1970s, as initial studies indicated their persistence in the environment and accumulation in living organisms. ontosight.ai Research in the 1990s and 2000s further highlighted the widespread presence of PFAS in the environment and their potential health risks, which spurred increased public awareness and regulatory actions. ontosight.ai This historical progression has led to a greater focus on understanding the behavior of individual PFAS compounds, such as 8:2 FTOH, in the environment. ontosight.ai

Research Significance of this compound in Environmental and Synthetic Chemistry

In environmental chemistry , 8:2 FTOH is of significant interest as a precursor to persistent perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA). wikipedia.org Research has shown that 8:2 FTOH can undergo biotransformation in various environmental matrices, including soil and activated sludge, to form these more stable and potentially more toxic compounds. acs.org Its volatility also allows for long-range atmospheric transport, contributing to the global distribution of PFCAs. rsc.org Studies have focused on its degradation pathways under different environmental conditions to better understand its fate and transport in the environment. acs.org

In synthetic chemistry , 8:2 FTOH serves as a key raw material in the production of fluorotelomer-based surfactants and polymers. acs.orgnih.gov These materials are valued for their water- and oil-repellent properties and are used in a wide array of applications, including coatings for textiles, paper, and carpets. acs.orgoup.com The synthesis of these products involves leveraging the alcohol functional group of 8:2 FTOH to create larger polymeric structures. wikipedia.org Its role as a building block for high-performance materials underscores its importance in industrial chemistry. alsglobal.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₅F₁₇O |

| Molecular Weight | 464.12 g/mol |

| CAS Number | 678-39-7 |

| Common Name | 8:2 Fluorotelomer Alcohol (8:2 FTOH) |

| Appearance | White solid |

| Boiling Point | 225-227 °C |

| Melting Point | 75-78 °C |

Interactive Data Table: Key Research Findings on 8:2 FTOH Biotransformation

| Environmental Matrix | Key Transformation Products | Half-Life |

| Aerobic Soil | 8:2 FTCA, 8:2 FTUA, PFOA | ~0.2 days/mg of biomass |

| Anaerobic Activated Sludge | 8:2 FTUA, 8:2 FTCA, PFOA | ~5 days |

| Nitrate-Reducing Conditions | 8:2 FTCA, 8:2 FTUA, 7:2 sFTOH, PFOA | 12.5 - 36.5 days |

| Sulfate- and Iron-Reducing Conditions | 8:2 FTCA, 8:2 FTUA | >400 days (slow transformation) |

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F15O/c11-4(12,2-1-3-26)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h26H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCLGUDCFDTQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382621 | |

| Record name | 7:3 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25600-66-2 | |

| Record name | 7:3 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Chemistry and Transformation Pathways of 1h,1h,2h,2h,3h,3h Perfluorodecan 1 Ol

Environmental Occurrence and Distribution of Fluorotelomer Alcohols

Fluorotelomer alcohols (FTOHs) are a class of polyfluorinated compounds that includes 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol (8:3 FTOH). While specific data for 8:3 FTOH is limited, the environmental behavior of FTOHs as a group has been studied, with a significant amount of research focusing on the closely related 8:2 FTOH. These compounds are recognized as precursors to persistent perfluorinated carboxylic acids (PFCAs). alsglobal.comalsglobal.eu

Atmospheric Transport and Dissemination

Due to their volatility, FTOHs are subject to long-range atmospheric transport, allowing them to be distributed to remote locations far from their original sources. alsglobal.comalsglobal.compublish.csiro.au Their atmospheric lifetimes are estimated to be around 20 days, which is sufficient for widespread distribution across hemispheres. publish.csiro.au During atmospheric transport, FTOHs can undergo transformation into other persistent and bioaccumulative PFCAs. alsglobal.com For example, studies have detected various FTOHs in the atmosphere of remote areas like the Alps and the Arctic. publish.csiro.au Air mass origin has been identified as a significant factor influencing the atmospheric concentrations of FTOHs in these remote locations. publish.csiro.au

Presence in Aquatic Systems

FTOHs have been widely detected in various aquatic environments. alsglobal.comalsglobal.eu Their presence has been confirmed in drinking water, surface water, groundwater, and wastewater. alsglobal.comalsglobal.eu The widespread use of products containing FTOHs contributes to their release into aquatic systems. alsglobal.com Furthermore, FTOHs can transform into PFCAs within aquatic environments through biotransformation mechanisms, making them an indirect source of these more persistent compounds in water systems. alsglobal.com

Detection in Terrestrial Matrices (e.g., Soils, Sludge)

The occurrence of FTOHs extends to terrestrial environments, with detections in soil and sludge. rsc.orgacs.org In soil, FTOHs have the potential to persist for extended periods, particularly under reducing conditions. alsglobal.com Biotransformation of FTOHs in soil and sludge is a known pathway for the formation of PFCAs. rsc.org Studies investigating municipal wastewater treatment plants have found FTOHs in sludge samples, with 8:2 FTOH being a predominant congener. acs.org

Sources of Environmental Release (e.g., Residual Impurities in Materials, Product Degradation)

The environmental release of FTOHs stems from various anthropogenic activities and sources. A primary source is the manufacturing and industrial use of fluorotelomer-based products. alsglobal.com Consumer products such as textiles, polymers, paints, adhesives, waxes, and cleaning agents often contain FTOHs as intermediates or residual impurities. alsglobal.comalsglobal.com Another significant source is the use of aqueous film-forming foams (AFFF) for firefighting, where FTOHs can be present as a constituent or byproduct. alsglobal.comalsglobal.com Landfills are also a notable source, as the degradation of fluorotelomer-based polymers in waste can release FTOHs, which can then be found in landfill leachate. alsglobal.comalsglobal.comacs.org

Interactive Data Table: Environmental Occurrence of Selected Fluorotelomer Alcohols

| Environmental Matrix | Compound | Concentration Range | Location/Study Details |

| Wastewater Influent | 8:2 FTOH | 2.10–11.0 ng/L | 12 municipal WWTPs in China |

| Wastewater Effluent | 8:2 FTOH | 3.05–12.4 ng/L | 12 municipal WWTPs in China |

| Sludge | 8:2 FTOH | 0.36–1.91 ng/g dw | 12 municipal WWTPs in China |

| AFFF Formulations | 8:2 FTOH | 8–26.5 mg/L | Various AFFF formulations |

| Alpine Air | 8:2 FTOH | up to 72.4 pg/m³ | Two Alpine summits |

Biotic Transformation Mechanisms of this compound

The biotransformation of FTOHs is a critical process that influences their environmental fate and their role as precursors to PFCAs. While specific studies on this compound are scarce, research on analogous FTOHs, such as 8:2 FTOH, provides insight into the likely transformation pathways.

Aerobic Biodegradation Pathways

Under aerobic conditions, FTOHs are known to biodegrade, leading to the formation of a series of metabolites. rsc.org Aerobic conditions generally promote a faster degradation of FTOHs compared to anaerobic conditions. rsc.org Studies on the aerobic biodegradation of 8:2 FTOH in soil and activated sludge have identified several key transformation products. jst.go.jpnih.gov

The degradation process is initiated by the microbial oxidation of the alcohol group. nih.gov This is followed by a series of reactions that can lead to the formation of both unsaturated and saturated fluorotelomer carboxylic acids, and ultimately to the formation of shorter-chain PFCAs. nih.gov For 8:2 FTOH, major terminal metabolites in aerobic soil studies included perfluorooctanoic acid (PFOA) and perfluorohexanoic acid (PFHxA). nih.gov A variety of intermediate metabolites have also been identified, demonstrating complex degradation pathways. nih.gov It is expected that the aerobic biodegradation of this compound would follow a similar pathway, likely yielding perfluorononanoic acid (PFNA) as a significant degradation product.

Interactive Data Table: Key Metabolites from the Aerobic Biodegradation of 8:2 FTOH in Soil

| Metabolite | Maximum Yield (%) | Study Details |

| Perfluorooctanoic acid (PFOA) | ~25% | Aerobic soil incubation |

| 7-3 Acid [F(CF₂)₇CH₂CH₂COOH] | 11% | Aerobic soil incubation |

| Perfluorohexanoic acid (PFHxA) | ~4% | Aerobic soil incubation |

| ¹⁴CO₂ | 6.8% | Continuous air flow for 33 days |

| 2H-PFOA [F(CF₂)₆CFHCOOH] | Detected | Not previously identified in environmental samples |

Anaerobic Transformation Processes

The biotransformation of 8:2 FTOH can also occur under anaerobic conditions, although the pathways and product distribution differ significantly from aerobic processes, and the transformation rates are generally slower. rsc.orgacs.org

In methanogenic environments, such as in anaerobic digester sludge, 8:2 FTOH is transformed into major products including 8:2 FTCA, 8:2 FTUCA, and 7:3 acid. acs.orgbohrium.com However, the yield of PFCAs under these conditions is minimal; for instance, PFOA was detected at only 0.3 mol %. acs.org This finding suggests that anaerobic biotransformation in methanogenic systems is not a significant source of environmental PFOA contamination. acs.orgbohrium.com

The prevailing redox conditions strongly influence the transformation pathway. Studies using AFFF-impacted soils have shown that under nitrate-reducing conditions, 8:2 FTOH biotransformation can proceed to form PFOA. digitellinc.comacs.org In contrast, under sulfate- and iron-reducing conditions, the transformation is much slower, and PFOA formation has not been observed. battelle.orgacs.org Under these latter conditions, novel metabolites such as 3-F-7:3 acid have been identified for the first time. acs.org

Table 2: Comparison of 8:2 FTOH Anaerobic Biotransformation Products by Redox Condition

| Redox Condition | Key Transformation Products | PFOA Formation | Reference |

| Methanogenic | 8:2 FTCA, 8:2 FTUCA, 7:3 Acid | Very Low (0.3 mol %) | acs.orgbohrium.com |

| Nitrate-Reducing | 8:2 FTCA, 8:2 FTUA, 7:2 sFTOH, PFOA | Yes | digitellinc.comacs.org |

| Sulfate-Reducing | 8:2 FTCA, 8:2 FTUA, 3-F-7:3 Acid | Not Observed | acs.org |

| Iron-Reducing | 8:2 FTCA, 8:2 FTUA, 3-F-7:3 Acid | Not Observed | acs.org |

Microbial Systems as Biotransformation Models in Environmental Research

To elucidate the environmental fate of 8:2 FTOH, researchers utilize a variety of laboratory model systems that simulate natural conditions. These include microcosms prepared with soil or sediment from contaminated sites, mixed microbial cultures from wastewater treatment plant sludge, and isolates of pure microbial strains. nih.govnih.govnih.gov A meta-analysis of 97 microbial PFAS studies concluded that biotransformation was more probable under aerobic conditions and in experiments using defined microbial cultures. nih.gov

Specific microorganisms capable of transforming 8:2 FTOH have been identified. For example, studies have implicated bacteria from the genera Pseudomonas and Sphingomonas as potential degraders. nih.govnih.gov Fungal species, such as the white-rot fungus Phanerochaete chrysosporium, have also been shown to biotransform FTOHs, sometimes via different pathways than those observed in bacteria. researchgate.net These model systems are invaluable for identifying metabolites, determining transformation rates, and understanding the biochemical mechanisms that govern the fate of FTOHs in the environment. rsc.org

Abiotic Transformation Processes of 8:2 FTOH

In addition to biological transformations, 8:2 FTOH can be degraded in the environment through abiotic processes, primarily driven by atmospheric oxidation and aqueous photochemistry.

As a semi-volatile compound, 8:2 FTOH can partition into the atmosphere where its fate is dominated by gas-phase oxidation initiated by reaction with hydroxyl (OH) radicals. acs.orgumich.edu This atmospheric degradation is recognized as a significant global source of PFCAs, contributing to their presence in remote ecosystems such as the Arctic through long-range transport. acs.orgumich.edu

Smog chamber experiments simulating atmospheric conditions have shown that the OH-initiated oxidation of 8:2 FTOH yields a complex mixture of products. acs.org The reaction proceeds through the formation of the perfluoroaldehyde C₈F₁₇CHO. umich.edu Subsequent reactions lead to the formation of perfluorononanoic acid (PFNA) and PFOA, as well as a full suite of shorter-chain PFCAs, from trifluoroacetic acid (TFA) to PFOA. acs.org Global atmospheric models estimate that the degradation of 8:2 FTOH results in a PFOA yield of approximately 3-10% on a per-emissions basis. rsc.orgmiljodirektoratet.noumich.edu

In aquatic systems, the degradation of 8:2 FTOH can be driven by photochemical processes. Research indicates that the aqueous photolysis of 8:2 FTOH is an indirect process, as direct photolysis is not significant. oup.com The degradation is primarily mediated by hydroxyl radicals produced by photosensitizing agents naturally present in water, such as nitrate (B79036) or hydrogen peroxide. rsc.orgoup.com Conversely, dissolved organic carbon can inhibit the photolysis rate. rsc.orgoup.com

Laboratory studies on the aqueous photolysis of 8:2 FTOH have identified several degradation products. oup.com The major products observed were 8:2 FTAL, 8:2 FTCA, and PFOA, while minor products included 8:2 FTUCA and PFNA. miljodirektoratet.nooup.com The degradation half-life is highly variable, ranging from less than an hour to over 160 hours, depending on the specific water chemistry. oup.com Additionally, heterogeneous photooxidation on the surfaces of atmospheric mineral dust, such as titanium dioxide (TiO₂) and iron(III) oxide (Fe₂O₃), has been identified as another potential abiotic degradation pathway that can act as a source of aerosol-phase PFCAs. bohrium.com

Table 3: Chemical Compounds Mentioned

| Abbreviation / Common Name | Full Chemical Name |

| 8:2 FTOH | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecan-1-ol |

| 8:2 FTAL | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanal |

| 8:2 FTCA | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoic acid |

| 8:2 FTUCA | 2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-2-enoic acid |

| 7:3 Acid | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononanoic acid |

| 3-F-7:3 Acid | 2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluoro-2-fluorononanoic acid |

| 7:2 sFTOH | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluorononan-2-ol |

| PFOA | Perfluorooctanoic acid |

| PFNA | Perfluorononanoic acid |

| PFHpA | Perfluoroheptanoic acid |

| PFHxA | Perfluorohexanoic acid |

| TFA | Trifluoroacetic acid |

| C₈F₁₇CHO | Perfluorooctylaldehyde |

| TiO₂ | Titanium dioxide |

| Fe₂O₃ | Iron(III) oxide |

Role of this compound as a Precursor to Environmentally Persistent Substances

This compound, a type of fluorotelomer alcohol (FTOH) commonly referred to as 8:3 FTOH, is recognized not for its own persistence but for its role as a precursor to highly stable and environmentally persistent compounds. FTOHs are part of a larger group of per- and polyfluoroalkyl substances (PFAS) and are used in the manufacturing of products that require water and oil repellency. While 8:3 FTOH itself can degrade, its transformation pathways lead to the formation of perfluorinated carboxylic acids (PFCAs), which are known for their extreme persistence in the environment. These PFCAs are resistant to biological, chemical, and physical degradation processes, leading to their long-term presence in various environmental compartments and biota.

Much of the detailed research on the environmental transformation of FTOHs has focused on the closely related 8:2 FTOH. Due to their structural similarities, the degradation pathways of 8:2 FTOH are considered analogous and serve as a primary model for understanding the environmental fate of 8:3 FTOH.

The transformation of this compound into PFCAs is a significant environmental process that occurs across atmospheric, terrestrial, and aquatic systems.

Atmospheric Transformation: FTOHs are volatile compounds, a characteristic that facilitates their transport into the atmosphere. Once in the atmosphere, their degradation is primarily initiated by reactions with hydroxyl (OH) radicals. This atmospheric oxidation process can take days to weeks, allowing for the long-range transport of these compounds to remote regions like the Arctic before they are transformed and deposited. Smog chamber studies have confirmed that the atmospheric degradation of FTOHs yields a series of PFCAs. For the analogous 8:2 FTOH, atmospheric oxidation is a known source of perfluorooctanoic acid (PFOA) and perfluorononanoic acid (PFNA). This process is considered a major contributor to the widespread environmental contamination by these persistent acids.

Biotransformation in Terrestrial and Aquatic Systems: In soil and aquatic environments, this compound is subject to microbial degradation. Numerous studies have documented the biotransformation of FTOHs into PFCAs in environments such as activated sludge, soils, and sediments. Aerobic conditions, where oxygen is present, generally favor the transformation of FTOHs. The process involves the oxidation of the alcohol group, leading to the formation of various intermediate products and ultimately yielding stable PFCAs. While biotransformation also occurs under anaerobic (oxygen-free) conditions, the rates are typically slower and may not be a primary source of PFCAs in such environments.

The table below summarizes the key transformation products observed from the degradation of analogous fluorotelomer alcohols in various environmental compartments.

| Environmental Compartment | Precursor Compound (Analog) | Key Transformation Products |

| Atmosphere | 8:2 FTOH | Perfluorooctanoic acid (PFOA), Perfluorononanoic acid (PFNA), Shorter-chain PFCAs |

| Activated Sludge (Aerobic) | 8:2 FTOH | Perfluorooctanoic acid (PFOA), Perfluoroheptanoic acid (PFHpA) |

| Soil (Aerobic) | 8:2 FTOH | Perfluorooctanoic acid (PFOA) and other poly- and perfluorinated acids |

| Digester Sludge (Anaerobic) | 8:2 FTOH | 8:2 fluorotelomer carboxylic acid (8:2 FTCA), 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA), 7:3 fluorotelomer carboxylic acid (7:3 FTCA), very low yield of PFOA |

The transformation of volatile FTOHs like this compound is a significant pathway contributing to the global distribution of persistent organic pollutants (POPs), specifically the highly persistent PFCAs. Because FTOHs can travel long distances in the atmosphere before degrading, they act as a transport mechanism, delivering PFCAs to ecosystems far from their original sources. This phenomenon helps explain the presence of PFCAs in remote environments such as the Arctic, where there is no direct industrial production or use of these chemicals.

Modeling studies have been conducted to quantify the contribution of FTOH atmospheric degradation to the global levels of PFCAs. While these studies have primarily focused on 8:2 FTOH due to its historical production and use, the findings provide critical insight into the impact of FTOHs as a class of precursor compounds.

The table below presents findings from various modeling studies estimating the contribution of 8:2 FTOH to global PFOA levels.

| Study (Reference) | Estimated Contribution of 8:2 FTOH Atmospheric Degradation |

| Wallington et al. & Yarwood et al. | 1–10% of global PFOA levels |

| Thackray and Selin | 25% of the global level of PFCAs |

These modeling efforts highlight that the atmospheric oxidation of FTOHs is a substantial, ongoing source of PFCAs in the global environment. The degradation of fluorotelomer-based polymers used in consumer and industrial products is also recognized as a long-term source of FTOHs, which are then released into the environment from waste streams like landfills, further contributing to the formation of PFCAs. Therefore, understanding and managing the lifecycle of products containing this compound and other FTOHs is crucial for mitigating the global burden of these persistent pollutants.

Analytical Methodologies for the Detection and Quantification of 1h,1h,2h,2h,3h,3h Perfluorodecan 1 Ol

Sample Preparation and Extraction Techniques from Environmental Matrices

Given the compound's presence in diverse environmental compartments, including air, water, and soil, specific extraction techniques are employed to isolate it from interfering matrix components.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample. For fluorotelomer alcohols (FTOHs), SPME coupled with gas chromatography-mass spectrometry (SPME-GC/MS) has been developed for measuring these compounds in gaseous samples. This approach avoids the need for large sample volumes or specialized pre-concentration equipment.

A method combining solvent extraction with headspace SPME-GC/MS is effective for solid samples. This technique has a quantification limit of 40-43 ng/g for 6:2 and 8:2 FTOH in solids. For water samples, headspace SPME-GC/MS is also a viable method for the analysis of volatile per- and polyfluoroalkyl substances (PFAS), including FTOHs.

Table 1: Performance of SPME-Based Methods for Fluorotelomer Alcohols

| Analyte | Method | Matrix | Method Quantification Limit (MQL) |

|---|---|---|---|

| 8:2 FTOH | SPME-GC/MS | Gas | 6-7 ng/L |

| 8:2 FTOH | Extraction-Headspace SPME-GC/MS | Solid | 40-43 ng/g |

Solvent Extraction Methods (e.g., Methyl tert-Butyl Ether)

Solvent extraction is a conventional and widely used technique for isolating FTOHs from solid and liquid environmental matrices. Methyl tert-Butyl Ether (MTBE) has been successfully employed for the extraction of FTOHs from soil. An analytical method using MTBE extraction followed by gas chromatography-mass spectrometry analysis has been developed for determining FTOHs in soil.

For a 3-gram soil sample extracted with 1 mL of MTBE, this method achieved a low instrument detection limit (IDL) and a specific limit of quantitation (LOQ). For 8:2 FTOH, the IDL was 10 fg/µL and the LOQ was 100 fg/µL. MTBE has also been utilized for the extraction of 8:2 FTOH from water-diluted animal plasma samples, demonstrating its versatility across different biological and environmental matrices. nih.gov

Table 2: Detection and Quantitation Limits for MTBE Extraction from Soil

| Analyte | Instrument Detection Limit (IDL) (fg/µL) | Limit of Quantitation (LOQ) (fg/µL) |

|---|---|---|

| 6:2 FTOH | 16 | 190 |

| 8:2 FTOH | 10 | 100 |

| 10:2 FTOH | 14 | 160 |

Headspace Sampling Techniques

Headspace sampling is a technique used for the analysis of volatile and semi-volatile organic compounds in solid or liquid samples. The method involves analyzing the vapor phase (headspace) in equilibrium with the sample. This is particularly suitable for FTOHs due to their volatility.

This technique can be used directly, where nitrogen gas is passed through the headspace of a sealed vessel containing the sample to transfer the volatile analytes to the detection system, such as a chemical ionization mass spectrometer. nih.gov More commonly, headspace sampling is combined with other techniques. For instance, headspace SPME involves exposing the SPME fiber to the headspace above the sample, which is a highly effective method for analyzing FTOHs in water and solid samples.

Chromatographic Separation and Detection Methods

Following extraction, gas chromatography is the primary technique used for the separation of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol from other compounds.

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive method for detecting compounds with electrophilic functional groups, particularly halogenated compounds. The principle relies on the capture of electrons by the analyte molecules as they pass through the detector, resulting in a measurable decrease in a standing current. Given the high degree of fluorination in this compound, it is expected to produce a strong response with an ECD.

However, despite its theoretical suitability, the current body of scientific literature on the analysis of FTOHs predominantly favors mass spectrometric detection due to the superior specificity and structural information it provides.

Gas chromatography-mass spectrometry is the most widely reported and reliable method for the quantification and confirmation of this compound. After the compound is separated from other components in the gas chromatograph, the mass spectrometer fragments the molecule and separates the fragments based on their mass-to-charge ratio, providing a definitive identification.

Different ionization techniques can be employed in GC-MS for FTOH analysis:

Electron Impact (EI) Ionization: A validated GC-MS method with EI ionization has been used for the quantitative analysis of 8:2 FTOH in biological matrices like rat plasma, liver, kidney, and adipose tissue. nih.gov

Chemical Ionization (CI): Positive chemical ionization is a softer ionization technique that often results in less fragmentation and a more abundant molecular ion, which is useful for confirmation. Methods have been developed to analyze MTBE extracts of soil using GC-MS in positive chemical ionization mode. This approach monitors the protonated molecular ion ([M+H]+) for identification.

The combination of GC with tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and sensitivity, making it suitable for analyzing trace levels of FTOHs in complex environmental samples like outdoor air. pfascentral.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Non-Volatile Metabolites and Transformation Products

While GC-MS is ideal for volatile FTOHs, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing their non-volatile metabolites and transformation products, such as perfluorocarboxylic acids (PFCAs). pku.edu.cnresearchgate.net However, the analysis of FTOHs themselves by LC-MS/MS can be challenging due to poor ionization in electrospray sources. pku.edu.cnresearchgate.net

To overcome this, derivatization methods have been developed. One such method involves reacting FTOHs with dansyl chloride to create derivatives that are more readily ionized, significantly improving detection limits. researchgate.netpku.edu.cn This approach, coupled with LC-electrospray ionization (ESI)-MS/MS, has lowered instrument detection limits for 8:2 FTOH to 0.014 µg/L, a substantial improvement over underivatized methods. pku.edu.cn

LC-MS/MS is a powerful tool for analyzing a wide range of metabolites simultaneously. mdpi.com The separation is typically achieved using reverse-phase chromatography, although specialized columns may be used for highly hydrophilic or polar metabolites. nih.gov The mass spectrometer provides high sensitivity and selectivity, allowing for the identification and quantification of transformation products in complex environmental and biological samples. dtu.dk

Advanced Analytical Approaches for Trace Level Detection in Complex Matrices

Detecting this compound at trace levels in complex matrices like sediment, wastewater, and biological tissues presents significant analytical challenges. pku.edu.cnnih.gov Advanced extraction and detection techniques are required to achieve the necessary sensitivity and selectivity.

Stir bar sorptive extraction (SBSE) coupled with TD-GC-MS is a "green chemistry" approach that offers a sensitive and efficient method for extracting FTOHs from water samples. nih.gov This technique uses a magnetic stir bar coated with a sorptive phase to extract analytes from a sample, followed by thermal desorption for GC-MS analysis. The SBSE-TD-GC-MS method has achieved low nanogram-per-liter detection limits for 8:2 FTOH in various water matrices. nih.gov

For sediment analysis, a combination of optimized extraction, cleanup using solid-phase extraction (SPE) cartridges (e.g., WAX and silica), and derivatization-enhanced LC-MS/MS has proven effective. researchgate.netpku.edu.cn This comprehensive approach minimizes matrix effects and allows for quantification limits in the low nanogram-per-gram range. researchgate.netpku.edu.cn

| Method | Matrix | Detection/Quantification Limit | Reference |

|---|---|---|---|

| TD-GC-MS/MS | Air (emissions) | IDL: 0.07 - 0.09 ng/tube | nih.gov |

| SBSE-TD-GC-MS | Water | MDL: 2.16 - 16.7 ng/L | nih.gov |

| Derivatization LC-ESI-MS/MS | Sediment | LOQ: 0.017 - 0.060 ng/g dw | researchgate.netpku.edu.cn |

| Derivatization LC-ESI-MS/MS | Water (instrumental) | IDL: 0.014 µg/L | pku.edu.cn |

Research Applications and Broader Scientific Context of Fluorinated Alcohols

Fluorinated Alcohols in Organic Synthesis and Catalysis

Fluorinated alcohols have become prominent in synthetic organic chemistry due to their unusual combination of properties. alfa-chemistry.comresearchgate.net Unlike their non-fluorinated analogs, they possess heightened acidity, strong hydrogen-bonding capabilities, and low nucleophilicity, allowing them to serve as effective reaction media and promoters for a range of chemical transformations. researchgate.netresearchgate.net

The unique solvent properties of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are central to their utility in organic synthesis. The presence of electron-withdrawing fluoroalkyl groups significantly increases the acidity of the hydroxyl group and enhances their ability to act as hydrogen-bond donors, while simultaneously diminishing their nucleophilicity and hydrogen-bond acceptor capacity. researchgate.netresearchgate.netnih.gov

This combination of low nucleophilicity and high hydrogen-bond donor strength allows them to stabilize charged intermediates and transition states, often without interfering in the reaction as a nucleophile. researchgate.net This behavior is advantageous in promoting reactions that might otherwise require strong Lewis or Brønsted acids, offering a milder and more operationally simple alternative. researchgate.netnih.gov The strong hydrogen-bonding effect is often the primary driving force in reactions mediated by these alcohols. researchgate.net

Table 1: Comparison of Hydrogen-Bonding Properties

| Solvent | Hydrogen-Bond Donor (α value) | Hydrogen-Bond Acceptor (β value) |

|---|---|---|

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | High | Low |

| 2,2,2-Trifluoroethanol (TFE) | High | Low |

| Isopropanol | Moderate | Moderate |

This table illustrates the enhanced hydrogen-bond donating ability and reduced accepting ability of fluorinated alcohols compared to their non-fluorinated counterparts.

Fluorinated alcohols have proven effective in promoting a variety of organic reactions, often obviating the need for a metal catalyst. researchgate.net Their ability to activate electrophiles through hydrogen bonding is key to this reactivity.

One significant application is in the ring-opening reactions of epoxides. Epoxides are generally stable, and their reactions with weak nucleophiles often require Lewis acidic additives. arkat-usa.org Fluorinated alcohol solvents can serve as powerful promoters for these reactions by activating the epoxide towards nucleophilic attack. arkat-usa.org This has been demonstrated in intra- and intermolecular Friedel-Crafts alkylations of electron-rich arenes with epoxides, where the fluorinated alcohol alone is sufficient to promote the reaction. nih.gov

Furthermore, fluorinated alcohols have emerged as a remarkable solution for challenging C–H activation reactions. rsc.orgrsc.org Solvents like HFIP and TFE can have a beneficial effect on the reactivity, site-selectivity, and stereoselectivity of various direct functionalization reactions, with some catalytic systems specifically requiring a fluorinated medium to be effective. rsc.orgrsc.org They have also been used to promote olefin epoxidation and other oxidative transformations. researchgate.net

Interdisciplinary Research on Fluorinated Bioisosteres

In medicinal chemistry and molecular design, the strategic replacement of one functional group with another that has similar physical or chemical properties—a practice known as isosteric or bioisosteric replacement—is a fundamental tool for optimizing drug candidates. researchgate.net Fluorinated alcohols have been investigated as viable bioisosteres for carboxylic acids, a common functional group in pharmaceuticals that can present challenges related to metabolism and membrane permeability. nih.govresearchgate.net

The carboxylic acid group is often crucial for a molecule's biological activity, but its acidic nature can limit passive diffusion across biological membranes and lead to rapid metabolism. nih.gov Highly fluorinated alcohols, such as 2,2,2-trifluoroethan-1-ol, have been successfully employed as non-planar surrogates for carboxylic acids. nih.gov By mimicking some features of the carboxylic acid while modifying key physicochemical properties, these surrogates can lead to analogs with improved pharmacokinetic profiles. researchgate.net This strategy aims to retain the desired biological interactions of the carboxylic acid moiety while overcoming its liabilities. nih.gov

Replacing a carboxylic acid with a fluorinated alcohol bioisostere can significantly alter a molecule's physicochemical properties, which is a primary goal of this strategy in chemical probe and drug design. researchgate.netnih.gov

Acidity (pKa): Fluorinated alcohols are considerably less acidic than carboxylic acids. For example, 2,2,2-trifluoroethan-1-ol has a pKa of approximately 12, whereas typical carboxylic acids have a pKa around 4-5. nih.govdrughunter.com This reduction in acidity means the bioisostere is less likely to be ionized at physiological pH, which can influence its interactions and transport properties.

Lipophilicity (logD): A key advantage of using fluorinated alcohol surrogates is the potential to increase lipophilicity (fat-solubility). nih.gov Increased lipophilicity can enhance a molecule's ability to cross lipid membranes, such as the blood-brain barrier, which is often a challenge for drug candidates containing acidic groups. nih.gov

Permeability: Due to the changes in acidity and lipophilicity, permeability across biological membranes can be improved. nih.gov Structure-property relationship studies have been conducted to systematically assess how replacing a carboxylic acid with various fluorinated surrogates affects properties like acidity, lipophilicity (logD7.4), and permeability in assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.netnih.gov

Table 2: Physicochemical Property Comparison

| Functional Group | Typical pKa | General Lipophilicity | Typical Permeability |

|---|---|---|---|

| Carboxylic Acid | ~4–5 | Low (when ionized) | Low |

This table provides a general comparison of how the physicochemical properties differ between carboxylic acids and their fluorinated alcohol bioisosteres.

Investigation of FTOHs in Material Science Research

Fluorotelomer alcohols (FTOHs), including 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol (also known as 8:2 FTOH), are important intermediates and building blocks in material science. chemicalbook.comfishersci.canih.gov Their unique properties, imparted by the perfluorinated chain, make them suitable for creating surfaces with specific functionalities.

These compounds are used to synthesize surfactants and polymers for a wide range of commercial applications. fishersci.canih.gov A primary use of these polymers is in surface coatings for textiles, paper products, and carpets to impart water, oil, and stain repellency. fishersci.canih.gov The fluorinated side chains of the polymers orient themselves at the surface to create a low-energy, non-stick interface. FTOHs have also been applied in the formation of barrier and self-healing coatings on metal materials, such as zinc. chemicalbook.comfishersci.ca Furthermore, their presence in eco-friendly paper-based food-contact materials has been a subject of investigation. acs.org The unique amphiphilic character of FTOHs, with a hydrophobic and lipophobic fluorinated tail and a hydrophilic alcohol head, drives their utility in these material science applications. ulisboa.pt

Characterization of Residual FTOHs in Polymeric and Surfactant Materials

Fluorinated polymers and surfactants often contain residual, unbound FTOHs that were not fully reacted during the manufacturing process. researchgate.net These residuals are considered impurities in the final products. acs.org Scientific studies have focused on developing methods to identify and quantify these residual compounds to understand their potential for release into the environment.

One study identified the presence of unbound FTOHs with varying chain lengths (C6 to C14) in several commercially available and industrially applied polymeric and surfactant materials. researchgate.net Using gas chromatography-mass spectrometry (GC/MS) analysis, researchers determined that these residual alcohols constituted a significant portion of the material's dry mass. researchgate.net The findings indicate that these unreacted residuals from the manufacturing of fluorinated polymers and surfactants could be a major source of FTOHs released into the environment. researchgate.net

| Material Type | Range of Residual FTOHs (% of dry mass) |

| Fluorinated Polymers & Surfactants | 0.04% - 3.8% |

This table presents data on the percentage of residual fluorotelomer alcohols (FTOHs) found in various fluorinated materials, based on the dry mass of the product. researchgate.net

Further research has explored methods to reduce these residuals. One effective technique involves heating the fluorotelomer-based polymer. researchgate.net For example, applying heat (e.g., at 127°C) during the drying process of a polymer applied to a substrate can dramatically decrease the concentration of residual FTOHs, in some cases by a factor of 500 compared to the original solution. researchgate.net This thermal treatment enhances the volatilization of the FTOHs, thereby reducing the amount available for later release. researchgate.net

Environmental Implications of FTOH Release from Engineered Materials

The presence of residual FTOHs in consumer products has significant environmental consequences because these compounds are not static. They are released from engineered materials throughout the product lifecycle, including during production in factories, throughout the lifetime of consumer use, and at the end-of-life in landfills. rsc.orgrsc.org

Release Mechanisms:

Manufacturing: FTOHs can be released into the air at textile and carpet manufacturing sites, posing potential risks for workers. rsc.orgrsc.org

Consumer Use: During the lifetime of products like textiles and food packaging, FTOHs can be released into the indoor environment. rsc.orgrsc.org Washing, weathering, or drying of these products can also lead to their release to the outdoor environment. rsc.orgrsc.org

Disposal: At the end of a product's life, FTOHs are released into the air from landfills and can be detected in biosolids. rsc.orgrsc.org Landfills are considered a significant long-term source of FTOHs to the atmosphere. rsc.orgacs.org

Environmental Transformation: Once released, FTOHs are subject to transformation into other, more persistent PFAS. rsc.org A primary concern is their degradation into perfluorocarboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA), which are highly persistent in the environment. acs.orgresearchgate.net This transformation can occur through several pathways:

Atmospheric Degradation: In the atmosphere, volatile FTOHs undergo indirect photolysis through reactions with hydroxyl (OH) radicals and chlorine radicals. nccoast.orgny.gov This process is considered a significant contributor to the global deposition of PFCAs. nccoast.orgny.gov

Biodegradation: FTOHs can also biodegrade in environments like wastewater treatment facilities or landfills. acs.org Microbial processes can transform FTOHs through a series of intermediates, ultimately forming stable PFCAs. acs.orgpurdue.edu

The continual degradation of fluorotelomer-based polymers in waste stocks, followed by the release and subsequent transformation of FTOHs, makes these materials a long-term reservoir that slowly releases persistent PFCAs into the environment. acs.org

Modeling and Predictive Studies for Environmental Fate and Transport

To better understand and predict how FTOHs behave in the environment, researchers utilize various environmental fate and transport models. cdc.gov These models help estimate the distribution and transformation of these compounds after their release. cdc.govnih.gov

Modeling studies have been crucial in linking FTOH emissions to the global presence of PFCAs. rsc.org Key factors influencing the fate and transport of FTOHs include their volatility, sorption characteristics, and degradation rates. nccoast.orgny.govpurdue.edu

Types of Models and Their Applications:

Atmospheric Transport Models: These models simulate the atmospheric transformation of FTOHs into PFCAs. nccoast.org They have been used to estimate the contribution of FTOH emissions from industrial sources to the levels of PFCAs found in remote regions like the Arctic. ny.gov

Substance Flow and Environmental Fate Models: More complex, coupled models like CiP-CAFE and BETR-Global have been used to track FTOHs from their source in consumer products through their entire lifecycle. acs.org These models analyze the degradation of side-chain fluorotelomer-based polymers in waste stocks (landfills) and predict their role as a long-term source of FTOHs and PFCAs to the global environment. acs.org The models show that the degradation half-life of the polymers in waste is a highly sensitive parameter for estimating emissions. acs.org

Partitioning and Sorption Models: The movement of FTOHs in soil and water is influenced by how they partition between different environmental compartments (air, water, soil). nccoast.org A log-linear cosolvency model has been used to evaluate the solubility and sorption of FTOHs. purdue.edu Research shows that sorption increases with longer perfluorocarbon chain length and higher soil organic carbon content, which can slow the movement of these compounds in the subsurface. nccoast.orgpurdue.edu Adsorption at the air-water interface is another critical process that can retard the transport of FTOHs in unsaturated soils. nccoast.org

| Model Type / Approach | Application for FTOHs | Key Findings / Parameters |

| Atmospheric Chemistry Models | Predict transformation of FTOHs to PFCAs in the atmosphere. nccoast.orgny.gov | Reactions with hydroxyl and chlorine radicals are key degradation pathways. nccoast.orgny.gov |

| Coupled Substance Flow / Fate Models (e.g., CiP-CAFE, BETR-Global) | Track FTOHs from product use to final environmental fate. acs.org | Polymer degradation in landfills is a major, increasing source of FTOHs and PFCAs. acs.org |

| Cosolvency & Sorption Models | Evaluate solubility and partitioning in soil and water systems. purdue.edu | Sorption to organic carbon and chain length are critical factors controlling transport. purdue.edu |

This table summarizes various modeling approaches used to study the environmental fate and transport of fluorotelomer alcohols (FTOHs) and their degradation products.

These predictive studies are essential for assessing the long-term environmental impact of FTOHs and for informing policies regarding the management of products containing these substances. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol, and how can purity be validated?

- Synthesis : Fluorotelomer alcohols like this compound are typically synthesized via telomerization of tetrafluoroethylene with methanol, followed by sequential fluorination steps. The final product is often purified via fractional distillation or column chromatography .

- Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity. Fluorine-19 NMR is particularly useful for verifying perfluorinated chain homogeneity .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Exposure Control : Despite lacking acute toxicity classification (GHS), wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol-generating procedures due to potential respiratory irritation .

- Storage : Store in sealed containers under inert gas (e.g., argon) at room temperature. Avoid prolonged exposure to light, which may degrade perfluorinated chains .

Q. How does the compound’s amphiphilic structure influence its solubility in organic vs. aqueous systems?

- The perfluorinated carbon chain confers high hydrophobicity, making it soluble in fluorinated solvents (e.g., FC-72) but insoluble in water. The terminal hydroxyl group allows limited miscibility in polar aprotic solvents (e.g., DMF) under sonication .

Advanced Research Questions

Q. What experimental strategies are effective for incorporating this compound into hierarchical surface structures for superhydrophobic coatings?

- Gas-Phase Deposition : Vapor-phase treatment at 80–100°C enables covalent bonding of the fluorinated chain to epoxy nanocomposites, creating nanoscale roughness. Post-treatment with alumina nanoparticles enhances water contact angles (>150°) and reduces sliding angles (<5°) .

- Liquid-Phase Limitations : Solution-phase deposition often results in uneven monolayer formation, leading to higher sliding angles (~20°) due to incomplete surface coverage .

Q. How does metabolic conversion of this compound to perfluorooctanoic acid (PFOA) impact toxicological assessments?

- Hepatic Metabolism : In vivo studies in rats show that 1H,1H,2H,2H-Perfluorodecan-1-ol is metabolized to PFOA via β-oxidation. This conversion activates peroxisome proliferator-activated receptors (PPARα), upregulating lipid metabolism genes (e.g., Cyp4a1) and suppressing oxidative phosphorylation pathways .

- Dose-Dependent Effects : At 25 mg/kg body weight, gene expression changes (e.g., oxidative stress markers) correlate with hepatic PFOA accumulation. Lower doses (3–10 mg/kg) show non-linear toxicity, suggesting threshold effects .

Q. What analytical challenges arise in detecting trace metabolites of this compound in environmental samples?

- Matrix Interference : Co-eluting perfluorinated acids (e.g., PFOS) complicate LC-MS/MS analysis. Use hydrophilic interaction chromatography (HILIC) with a zwitterionic column to improve separation .

- Sensitivity Limits : Employ isotope dilution with ¹³C-labeled internal standards (e.g., ¹³C₈-PFOA) to quantify sub-ppt levels in water or biological matrices .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 464.12 g/mol | |

| Boiling Point | 106–107°C (9 mmHg) | |

| Density | 1.651 g/mL (25°C) | |

| Water Contact Angle* | 152° (gas-phase treated) |

*Measured on epoxy nanocomposite surfaces.

Table 2. Toxicogenomic Markers in Rat Liver (25 mg/kg dose)

| Gene | Function | Fold Change | p-value |

|---|---|---|---|

| Cyp4a1 | Fatty acid ω-oxidation | +8.2 | <0.01 |

| Acot1 | Peroxisomal acyl-CoA thioesterase | +5.7 | <0.05 |

| Ucp2 | Mitochondrial uncoupling | -3.1 | <0.01 |

| Data sourced from microarray analysis . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.